molecular formula C17H17NO4 B584881 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester CAS No. 340291-79-4

2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester

Cat. No. B584881
CAS RN: 340291-79-4
M. Wt: 299.326
InChI Key: NMGNTUSTMIVJOX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the acetylamino group could be introduced through an acetylation reaction, the phenylmethoxy group through a methylation reaction of a phenol, and the methyl ester group through an esterification reaction .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions due to the presence of its functional groups. For example, the acetylamino group could participate in acylation or deacylation reactions, the phenylmethoxy group in etherification or deetherification reactions, and the methyl ester group in esterification or hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the acetylamino and methyl ester groups could increase its polarity, affecting its solubility in different solvents .

Scientific Research Applications

Quantum Computational and Spectroscopic Investigations

Research into compounds structurally similar to 2-(Acetylamino)-5-(phenylmethoxy)-benzoic Acid Methyl Ester, such as 4-Acetylamino-benzoic acid methyl ester, has been characterized using various spectroscopic analyses and quantum chemical theory. These studies highlight the compound's potential as a prospective anticancer drug through molecular docking, indicating anti-cancer activity based on the interaction with different receptors (Rahuman, Muthu, Raajaraman, & Raja, 2020).

Asymmetric Hydrogenation in Drug Synthesis

The asymmetric hydrogenation of derivatives of acetylamino acids, including those structurally related to the compound , has been utilized to produce saturated derivatives with significant enantioselectivity. This process is crucial in the synthesis of delta-amino acids, showcasing the compound's relevance in the development of new pharmaceuticals and highlighting its potential utility in stereocontrolled synthetic pathways (Starodubtseva, Turova, Antipova, Vinogradov, Sagirova, Malyshev, & Struchkova, 2010).

Novel Series of Alpha-Ketoamide Derivatives

The compound has been involved in the synthesis of a novel series of α-ketoamide derivatives. Utilizing OxymaPure in conjunction with DIC, these derivatives were produced with enhanced yield and purity, indicating the compound's utility in generating innovative chemical entities for potential pharmaceutical applications (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Chemical Synthesis and Molecular Structure

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it is a solid, it could pose a dust explosion hazard. If it is a liquid, it could pose a fire hazard. Its toxicity would depend on its specific chemical structure .

properties

IUPAC Name

methyl 2-acetamido-5-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-12(19)18-16-9-8-14(10-15(16)17(20)21-2)22-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGNTUSTMIVJOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00740075
Record name Methyl 2-acetamido-5-(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

340291-79-4
Record name Methyl 2-acetamido-5-(benzyloxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00740075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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